Spirotryprostatin B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus fumigatus
Spirotryprostatin B: A Technical Guide to its Discovery, Isolation, and Characterization from Aspergillus fumigatus
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirotryprostatin B is a complex indole alkaloid first isolated from the fungus Aspergillus fumigatus. As a member of the spirocyclic diketopiperazine class of natural products, it has garnered significant interest in the scientific community due to its potent anti-mitotic properties. This technical guide provides an in-depth overview of the discovery, biosynthesis, and laboratory-scale isolation of Spirotryprostatin B. It includes detailed experimental protocols for the fermentation of Aspergillus fumigatus, extraction and purification of the target compound, and a summary of its key physicochemical and biological characteristics. Additionally, this document presents diagrams of the biosynthetic pathway and the experimental workflow to facilitate a comprehensive understanding of this promising anti-cancer agent.
Introduction and Discovery
Spirotryprostatin B was first identified as a novel mammalian cell cycle inhibitor by Osada et al. in 1996, following an extensive screening of metabolites from the fungus Aspergillus fumigatus.[1] It belongs to a class of naturally occurring 2,5-diketopiperazines and is structurally characterized by a unique spirooxindole ring system.[2] This compound, along with its analogue Spirotryprostatin A, was found to inhibit the cell cycle progression of tsFT210 cells at the G2/M phase, marking it as a significant candidate for the development of novel anti-cancer drugs.[3][4] The intricate molecular architecture of Spirotryprostatin B, particularly its spirocyclic core, has also made it a challenging and attractive target for total synthesis.[2]
Physicochemical and Biological Properties
Spirotryprostatin B is a white solid with a molecular formula of C₂₁H₂₁N₃O₃.[5][6] Its complex structure and biological activity have been thoroughly characterized since its discovery.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁N₃O₃ | [6] |
| Molar Mass | 363.417 g/mol | [7] |
| Exact Mass | 363.15829154 Da | [6] |
| Appearance | White Solid | [5] |
| Biological Activity | Inhibitor of mammalian cell cycle at G2/M phase | [4] |
| IC₅₀ (tsFT210 cells) | 14.0 µM | [3] |
Biosynthesis of Spirotryprostatin B
The biosynthesis of Spirotryprostatin B is intricately linked to the fumitremorgin biosynthetic pathway in Aspergillus fumigatus. The pathway begins with the condensation of the amino acids L-tryptophan and L-proline by a nonribosomal peptide synthetase (NRPS) to form the diketopiperazine core. This precursor undergoes a series of enzymatic modifications. A key step in the formation of the characteristic spiro-ring is catalyzed by FtmG, a cytochrome P450 monooxygenase.[7] This enzyme facilitates the oxidative rearrangement of a tryprostatin intermediate to generate the spiro-carbon center of Spirotryprostatin B.[7]
Experimental Protocols
The following protocols are adapted from the original isolation procedures published by Cui et al. (1996).[4]
Fermentation of Aspergillus fumigatus
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Producing Strain: Aspergillus fumigatus
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Fermentation Medium:
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Glucose: 3%
-
Soluble Starch: 2%
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Soybean Meal: 2%
-
K₂HPO₄: 0.5%
-
MgSO₄·7H₂O: 0.05%
-
The pH is adjusted to 6.5 before sterilization.
-
-
Culture Conditions:
-
A large-scale fermentation is carried out in a 600-liter jar fermenter containing 400 liters of the medium.
-
The fermentation is conducted for 66 hours at 28°C.
-
Stirring speed is maintained at 350 rpm with an aeration rate of 200 liters/minute.
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Antifoaming agents (0.05% CA-123 and KM-68) are used.
-
Extraction and Isolation
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Harvesting: The entire fermentation broth (400 liters) is filtered to separate the mycelial cake from the broth supernatant (370 liters).
-
Mycelial Extraction: The mycelial cake is extracted with 90% aqueous acetone. The acetone is then removed in vacuo.
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Solvent Partitioning: Both the broth supernatant and the aqueous mycelium extract are individually extracted with ethyl acetate (EtOAc).
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Concentration: The EtOAc solutions are combined and concentrated in vacuo to yield an oily extract.
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Initial Purification: The crude extract is subjected to column chromatography on silica gel 60.
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HPLC Purification: The active fractions from the silica gel column are further purified by repeated High-Performance Liquid Chromatography (HPLC) using CAPCELL PAK C-18 and C-8 columns to yield pure Spirotryprostatin B.[4] From a 400-liter fermentation, approximately 11 mg of Spirotryprostatin B can be obtained.[4]
Spectroscopic Data
The structure of Spirotryprostatin B was elucidated using various spectroscopic methods. The following data is for the compound dissolved in CDCl₃.[5]
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 7.53 (br, 1H) | 176.0 |
| 7.24 (ddd, 1H, J = 7.6, 7.6, 1.1 Hz) | 168.0 |
| 7.07 (d, 1H, J = 7.6 Hz) | 165.4 |
| 7.00 (ddd, 1H, J = 7.6, 7.6, 1.1 Hz) | 141.2 |
| 6.85 (d, 1H, J = 7.6 Hz) | 134.1 |
| 5.78 (s, 1H) | 129.2 |
| 5.43 (d, 1H, J = 8.9 Hz) | 128.8 |
| 5.21 (ddd, 1H, J = 8.9, 8.9, 1.4 Hz) | 122.9 |
| 4.34 (dd, 1H, J = 10.7, 6.1 Hz) | 122.4 |
| 3.80 (ddd, 1H, J = 12.2, 12.2, 8.2 Hz) | 109.8 |
| 3.57 (m, 1H) | 68.9 |
| 2.51-2.47 (m, 1H) | 65.5 |
| 2.13-2.09 (m, 1H) | 59.9 |
| 2.04-1.93 (m, 2H) | 57.1 |
| 1.57 (s, 3H) | 45.4 |
| 1.28 (d, 3H, J = 1.2 Hz) | 31.8 |
| 25.8 | |
| 25.4 | |
| 22.8 | |
| 18.2 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry confirms the elemental composition of Spirotryprostatin B.
| Ion | Calculated Mass | Observed Mass |
| [M+H]⁺ | 364.1656 | 364.1655 |
| [M+Na]⁺ | 386.1475 | 386.1476 |
Conclusion
Spirotryprostatin B remains a molecule of high interest for medicinal chemistry and drug development due to its potent cell cycle inhibitory activity. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to isolate and study this complex natural product. The elucidation of its biosynthetic pathway not only provides insights into the metabolic capabilities of Aspergillus fumigatus but also opens avenues for biosynthetic engineering to produce novel analogues with potentially enhanced therapeutic properties. Further investigation into the precise mechanism of action of Spirotryprostatin B will be crucial for its future development as a clinical anti-cancer agent.
References
- 1. scispace.com [scispace.com]
- 2. Spirotryprostatin_B [chemeurope.com]
- 3. scispace.com [scispace.com]
- 4. Spirotryprostatin B | C21H21N3O3 | CID 9928968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spirotryprostatin B - Wikipedia [en.wikipedia.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
